Bienvenue dans la boutique en ligne BenchChem!

Iberdomide

CRBN binding TR-FRET assay CELMoD potency

Select iberdomide (CC-220) for experiments requiring functional cereblon engagement beyond first- and second-generation IMiDs. With ~20-fold higher CRBN binding affinity than lenalidomide (TR-FRET IC50 ~60 nM vs. ~1,500 nM), this molecular glue degrader potently depletes IKZF1/IKZF3 in IMiD-resistant models while sparing off-target neosubstrates GSPT1 and CK1α. Taken orally and validated in lenalidomide-refractory patient populations (>65% ORR), iberdomide is the definitive tool for interrogating IKZF1/IKZF3-dependent biology and overcoming acquired lenalidomide or pomalidomide resistance.

Molecular Formula C25H27N3O5
Molecular Weight 449.5 g/mol
CAS No. 1323403-33-3
Cat. No. B608038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIberdomide
CAS1323403-33-3
SynonymsCC-220;  CC220;  CC 220;  Iberdomide.
Molecular FormulaC25H27N3O5
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
InChIInChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
InChIKeyIXZOHGPZAQLIBH-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iberdomide (CC-220; CAS 1323403-33-3): Next-Generation CELMoD for Research Procurement and Preclinical Development


Iberdomide (CC-220) is an orally active cereblon E3 ligase modulator (CELMoD) and thalidomide derivative designed to overcome the limitations of first- and second-generation immunomodulatory imide drugs (IMiDs) [1]. As a molecular glue degrader, iberdomide binds to cereblon (CRBN) within the CRL4^CRBN E3 ubiquitin ligase complex, altering its substrate specificity to promote the selective polyubiquitination and proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [2]. Unlike earlier IMiDs such as lenalidomide and pomalidomide, iberdomide was rationally designed to possess significantly enhanced CRBN binding affinity and degradation kinetics, enabling potent antiproliferative and immunostimulatory activity even in lenalidomide- and pomalidomide-resistant multiple myeloma models [3]. The compound is currently under active clinical investigation in phase 2 and phase 3 trials for relapsed/refractory multiple myeloma (RRMM) and systemic lupus erythematosus (SLE) [4].

Why Lenalidomide or Pomalidomide Cannot Substitute for Iberdomide in CRBN-Dependent Degradation Studies


Generic substitution of lenalidomide or pomalidomide for iberdomide fails due to fundamental and quantifiable differences in cereblon binding affinity, substrate degradation kinetics, and neosubstrate selectivity that directly alter experimental and therapeutic outcomes. Iberdomide binds cereblon with approximately 20- to 25-fold higher affinity than lenalidomide in the same competitive TR-FRET assay (IC50 60 nM vs. 1,500 nM), enabling more rapid and complete degradation of IKZF1 and IKZF3 even under conditions where CRBN expression is dysregulated or reduced . Furthermore, iberdomide demonstrates a refined degradation selectivity profile that excludes GSPT1 and CK1α—off-target neosubstrates implicated in the toxicity profiles of less selective degraders—making substitution inappropriate for studies requiring clean mechanistic interrogation of IKZF1/IKZF3-dependent pathways [1]. Clinically, iberdomide maintains meaningful antitumor activity in patient populations explicitly refractory to lenalidomide and pomalidomide, where those agents have exhausted their utility, underscoring the functional non-equivalence of these compounds for both research applications and therapeutic development [2].

Quantitative Differential Evidence: Iberdomide vs. Lenalidomide, Pomalidomide, and Avadomide


CRBN Binding Affinity: 20- to 25-Fold Improvement Over Lenalidomide

Iberdomide demonstrates significantly higher cereblon (CRBN) binding affinity than both lenalidomide and pomalidomide when evaluated in the same competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Iberdomide achieves an IC50 of 60 nM, compared to lenalidomide at 1,500 nM and pomalidomide at 1,200 nM in the identical assay format . This represents approximately a 25-fold improvement in binding affinity over lenalidomide and a 20-fold improvement over pomalidomide under identical experimental conditions [1].

CRBN binding TR-FRET assay CELMoD potency E3 ligase

IKZF1 and IKZF3 Degradation Potency: Sub-Nanomolar EC50 Values

Iberdomide induces potent degradation of its primary neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) with EC50 values of 1 nM and 0.5 nM, respectively . These sub-nanomolar degradation potencies are directly attributable to its enhanced CRBN binding affinity and translate into faster and more complete target protein clearance compared to lenalidomide and pomalidomide, which require substantially higher concentrations to achieve comparable degradation [1]. The degradation is selective for IKZF1 and IKZF3, with no observable degradative activity against GSPT1 or CK1α [2].

IKZF1 degradation IKZF3 degradation EC50 transcription factor

Antiproliferative Activity Hierarchy in Matched Sensitive and Resistant MM Cell Lines

In a direct preclinical comparison across multiple myeloma cell lines, iberdomide exhibited superior antiproliferative activity relative to both lenalidomide and pomalidomide. The observed rank order of antiproliferative potency was iberdomide > pomalidomide > lenalidomide in matched lenalidomide-sensitive (H929) and acquired lenalidomide-resistant (H929/LR) cell lines [1]. Iberdomide induced greater apoptosis than pomalidomide in all tested MM cell lines at a tenfold lower concentration, estimated to fall within the range of clinical activity [2]. In a panel of MM cell lines, iberdomide produced pronounced antiproliferative effects measured by the relative percentage of area under the curve (AUC) reduction [3].

antiproliferative activity drug resistance multiple myeloma cell viability

Clinical Activity in Lenalidomide-Refractory and Daratumumab-Refractory Multiple Myeloma

Iberdomide demonstrates meaningful clinical activity in heavily pretreated multiple myeloma patients, including those with disease explicitly refractory to lenalidomide, pomalidomide, and daratumumab. In the phase 2 IFM I2D study of the oral triplet iberdomide (1.6 mg), ixazomib, and dexamethasone in elderly MM patients at first relapse (n=70; median age 76 years), the overall response rate (ORR) was 65%, including 36% very good partial response (VGPR) or better [1]. Notably, 74% of enrolled patients were refractory to lenalidomide and 37% were refractory to daratumumab [2]. Patients with dual refractoriness to both lenalidomide and daratumumab (n=26) achieved similar progression-free survival compared to the overall study population [3].

relapsed/refractory multiple myeloma ORR lenalidomide-refractory clinical trial

Selective Neosubstrate Degradation: Exclusion of GSPT1 and CK1α Off-Target Activity

Iberdomide exhibits a refined degradation selectivity profile that excludes GSPT1 and CK1α, two off-target neosubstrates associated with the toxicity profiles of certain cereblon-targeting degraders. Specifically, iberdomide has no degradative activity against GSPT1 or CK1α, in contrast to other CRBN-based molecular glues such as CC-885 and CC-90009 which are designed as potent GSPT1 degraders . This selectivity for IKZF1 and IKZF3 over GSPT1 and CK1α is a critical differentiator that enables cleaner mechanistic interrogation of IKZF1/IKZF3-dependent pathways without confounding effects from unintended neosubstrate degradation .

neosubstrate selectivity GSPT1 CK1α off-target degradation

Physicochemical Properties and Pharmacokinetic Determinants: Distinction from First-Generation IMiDs

A systematic comparative study of the physicochemistry of cereblon-modulating drugs evaluated iberdomide alongside thalidomide, lenalidomide, pomalidomide, and the phthalimide EM-12 for lipophilicity, solubility, metabolism, permeability, and intracellular bioavailability [1]. The study demonstrated that the physicochemical properties of iberdomide are distinct from earlier IMiDs and directly determine its pharmacokinetic behavior and cellular disposition [2]. Iberdomide exhibits aqueous insolubility but high solubility in DMSO (≥50 mg/mL), with a molecular weight of 449.5 Da and a formulation suitable for oral administration at low milligram doses (1.6 mg clinically) .

physicochemistry lipophilicity permeability intracellular bioavailability

Iberdomide (CC-220) Prioritized Research and Procurement Applications Based on Differential Evidence


Preclinical Studies of Lenalidomide-Resistant or Pomalidomide-Resistant Multiple Myeloma

Based on direct head-to-head evidence showing antiproliferative activity in lenalidomide-resistant H929/LR cell lines (rank order: iberdomide > pomalidomide > lenalidomide) and clinical efficacy in lenalidomide-refractory patient populations (65% ORR in the I2D study, with 74% of patients lenalidomide-refractory), iberdomide is the indicated tool compound for studying resistance mechanisms and evaluating novel combination strategies in lenalidomide/pomalidomide-resistant MM models [1]. Procurement of iberdomide rather than lenalidomide or pomalidomide is essential for these studies, as the latter agents show minimal activity in these resistant contexts [2].

IKZF1/IKZF3-Specific Degradation Pathway Studies Requiring Minimal Off-Target Confounding

For experiments designed to interrogate Ikaros (IKZF1) and Aiolos (IKZF3)-dependent transcriptional programs, iberdomide is the preferred cereblon-based degrader due to its documented lack of degradative activity against off-target neosubstrates GSPT1 and CK1α [1]. This selectivity profile ensures that observed phenotypic and transcriptomic changes are attributable specifically to IKZF1/IKZF3 degradation rather than unintended off-target degradation, a critical consideration for mechanism-of-action studies and target validation experiments [2].

B Cell and Type I Interferon Pathway Modulation Research in Autoimmune Disease Models

Iberdomide's demonstrated pharmacodynamic effects in SLE patients—including significant reduction of B cells (-58.3%), plasmacytoid dendritic cells (-73.9%), and type I IFN gene signature (-81.5% in patients with high baseline expression), coupled with increased Tregs (+104.9%) and IL-2 (+144.1%) at the 0.45 mg dose—position it as a validated tool for investigating B cell and IFN pathway biology in autoimmune disease models [1]. These quantitative immunomodulatory effects, established in the phase 2b SLE study, provide a robust basis for preclinical studies exploring the role of IKZF1/IKZF3 degradation in autoimmunity [2].

Comparative Pharmacokinetic and Physicochemical Profiling of CELMoD Compounds

Iberdomide's distinct physicochemical properties—systematically characterized alongside thalidomide, lenalidomide, pomalidomide, and EM-12 in a dedicated comparative study evaluating lipophilicity, solubility, metabolism, permeability, and intracellular bioavailability—make it an essential reference standard for laboratories conducting structure-property relationship (SPR) analyses or developing novel CRBN-based degraders [1]. Procurement of iberdomide for these studies enables direct benchmarking against earlier-generation IMiDs, facilitating rational design of next-generation protein degraders with optimized pharmacokinetic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iberdomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.